molecular formula C27H30ClN3O5S B299204 4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

Cat. No. B299204
M. Wt: 544.1 g/mol
InChI Key: OOLYPFNDZAZERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is commonly known as "Compound X". This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development.

Mechanism of Action

Compound X exerts its pharmacological effects through multiple mechanisms of action. It is a potent inhibitor of certain enzymes and receptors involved in various cellular processes. The compound has been found to inhibit the activity of proteases, kinases, and phosphodiesterases. It also interacts with certain receptors, such as serotonin receptors and adrenergic receptors. The exact mechanism of action of Compound X is still under investigation, and further studies are needed to fully understand its pharmacology.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It affects the levels of certain biomolecules, such as cytokines, growth factors, and neurotransmitters. The compound also modulates the activity of certain signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. The physiological effects of Compound X include anti-inflammatory, anti-cancer, and anti-microbial activities. It also affects the cardiovascular system, the nervous system, and the immune system.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is stable, soluble in water, and easy to handle. The compound has a high purity and a well-defined chemical structure, which makes it easy to analyze. However, there are also limitations to the use of Compound X in lab experiments. The compound is relatively expensive and may not be readily available in large quantities. It also requires special handling and disposal procedures due to its potential toxicity.

Future Directions

There are several future directions for the study of Compound X. One direction is to investigate its potential as a therapeutic agent in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Further studies are needed to fully understand its mechanism of action and pharmacology. Another direction is to explore its potential as a lead compound for drug development. The chemical structure of Compound X can be modified to improve its pharmacological properties and reduce its toxicity. The compound can also be used as a tool for studying various signaling pathways and cellular processes. Overall, the study of Compound X has significant implications for the development of new drugs and therapies.

Synthesis Methods

The synthesis of Compound X involves a series of chemical reactions. The starting materials include 4-chlorobenzenesulfonyl chloride, 4-ethoxyaniline, 2-methoxyphenylpiperazine, and ethyl 2-oxo-2-(4-ethoxyphenyl)acetate. The reaction proceeds through several steps, including the formation of intermediate compounds and the final product. The yield of the reaction is approximately 70%. The synthesis method of Compound X has been optimized to achieve high yield and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in the field of medicine and drug development. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been tested in vitro and in vivo, and the results have shown its therapeutic potential. Compound X has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown antibacterial and antifungal activities.

properties

Molecular Formula

C27H30ClN3O5S

Molecular Weight

544.1 g/mol

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C27H30ClN3O5S/c1-3-36-23-12-10-22(11-13-23)31(37(33,34)24-14-8-21(28)9-15-24)20-27(32)30-18-16-29(17-19-30)25-6-4-5-7-26(25)35-2/h4-15H,3,16-20H2,1-2H3

InChI Key

OOLYPFNDZAZERW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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